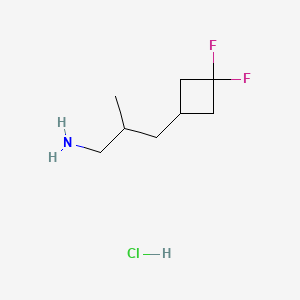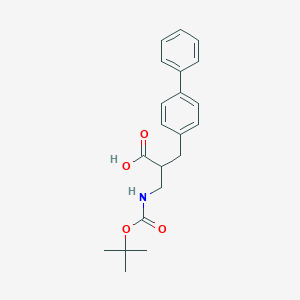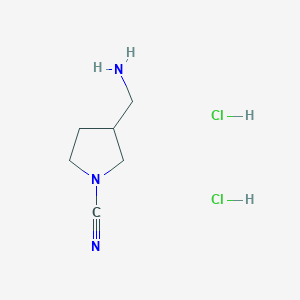
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride typically involves the reaction of pyrrolidine derivatives with aminomethyl groups under controlled conditions. One common method includes the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization and filtration are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Various substituted pyrrolidine compounds depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolidine-2-one: Contains an additional carbonyl group.
Pyrrolidine-2,5-diones: Features two carbonyl groups at positions 2 and 5.
Uniqueness
3-(Aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is unique due to its aminomethyl and nitrile groups, which provide distinct reactivity and potential applications compared to other pyrrolidine derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C6H13Cl2N3 |
|---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
3-(aminomethyl)pyrrolidine-1-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-6-1-2-9(4-6)5-8;;/h6H,1-4,7H2;2*1H |
InChI Key |
KXBKCZCEJIEYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CN)C#N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


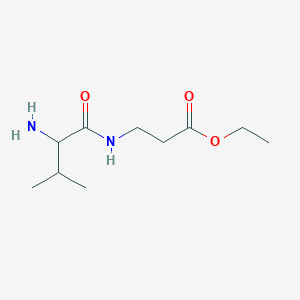

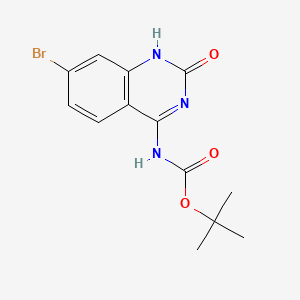


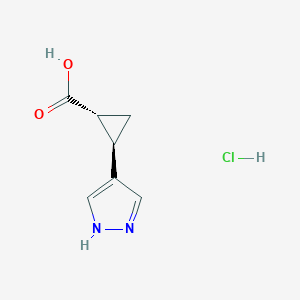
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)

